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Compound Name: I-CBP112

Cat. No.: B608045

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of I-CBP112, a selective chemical probe
targeting the bromodomains of the homologous histone acetyltransferases (HATs) CREB-
binding protein (CREBBP or CBP) and E1A-binding protein p300 (EP300). While classified as
an acetyl-lysine competitive inhibitor of the bromodomain, I-CBP112 exhibits a complex and
paradoxical mechanism, leading to the allosteric activation of CBP/p300's HAT activity on
nucleosomal substrates. This guide synthesizes the current understanding of I-CBP112's
mechanism, its quantitative effects on histone acetylation, and its implications for cancer
therapy, supported by detailed experimental protocols and pathway visualizations.

Mechanism of Action

I-CBP112 is a potent and selective benzoxazepine inhibitor that competitively binds to the
bromodomains of CBP and p300.[1][2] This binding displaces the bromodomain from its natural
ligands, acetylated lysine residues on histones and other proteins.[3][4] However, this
interaction does not lead to a global inhibition of the enzyme's catalytic function. Instead,
studies have revealed that I-CBP112 can allosterically activate the histone acetyltransferase
(HAT) activity of full-length p300/CBP up to three-fold.[5][6]

This activation is context-dependent and requires a nucleosome substrate; the effect is not
observed with isolated histone H3 substrates or the isolated p300 HAT domain.[5][6][7] This
suggests that I-CBP112 binding to the bromodomain induces a conformational change that
enhances the enzyme's ability to acetylate histones within the complete chromatin structure.[5]
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The primary targets of this enhanced acetylation are specific lysine residues on histone H3,
most notably H3K18 and H3K23, as well as H4K5.[5][8]

Downstream of histone modification, I-CBP112's activity leads to significant changes in gene
expression. For example, it has been shown to repress the transcription of key ATP-binding
cassette (ABC) transporters, which are implicated in multidrug resistance in cancer.[9][10] This
repression is associated with enhanced nucleosome acetylation at the gene promoters but a
simultaneous decrease in the active transcription mark H3K4me3, and involves the recruitment
of the demethylase LSD1.[9][10][11]
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Caption: I-CBP112 signaling pathway.

Quantitative Data

The potency and binding affinity of I-CBP112 for CBP and p300 have been characterized by
multiple assays. The compound demonstrates high selectivity for CBP/p300 over other
bromodomain-containing proteins, including the BET family.[12]

Table 1: I-CBP112 Inhibitory Potency and Binding Affinity
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Target Assay Type Value Reference(s)
CBP IC50 (AlphaScreen) 170 nM [4]1[13]
IC50 (BLI) 170 nM [13]
IC50 (Cell-free) 170 nM [3]
IC50 0.142 - 0.17 uM
Dissociation Constant
151 nM (+ 6 nM) [4]
(Kd)
Dissociation Constant
151 nM [3][13]
(Kd) (ITC)
Dissociation Constant
142 nM [14][15]
(Kd)
p300 IC50 0.625 uM [12]

| | Dissociation Constant (Kd) (ITC) | 167 nM (x 8 nM) |[3][4][16] |

Table 2: Effect of I-CBP112 on Histone Acetylation
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Histone Mark Effect Fold Change Assay Context Reference(s)
p300/CBP-
. . mediated
H3K18ac Stimulation ~3-fold [51[8]

nucleosome
acetylation

Acute leukemia
Enhancement - & prostate [51[17]

cancer cells

p300-mediated
H3K23ac Enhancement Significant nucleosome [5][8]

acetylation

CBP-mediated
H4K5ac Enhancement Significant nucleosome [51[8]

acetylation

| H3K56ac | Inhibition | - | In vivo (HeLa cells) |[18] |

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity
of I-CBP112. These are generalized from standard laboratory procedures and incorporate
specific details from cited literature where available.

This protocol is used to assess changes in specific histone acetylation marks in cells following
treatment with I-CBP112.

e Cell Culture and Treatment:

o Plate cells (e.g., prostate cancer LNCaP or leukemia KG1a lines) at an appropriate
density.[7]

o Treat cells with varying concentrations of I-CBP112 (e.g., 10 uM, 20 uM) or vehicle control
(e.g., DMSO) for a specified time, such as 6 to 72 hours.[5][11]

e Histone Extraction:
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o Harvest cells and wash with ice-cold PBS.

o Lyse cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and
phosphatase inhibitors.

o Alternatively, perform acid extraction for histone enrichment.

Protein Quantification:

o Determine the protein concentration of the lysates using a standard method (e.g., BCA
assay).

SDS-PAGE and Transfer:

o Denature equal amounts of protein by boiling in Laemmli sample buffer.
o Separate proteins on a 15% Tris-glycine polyacrylamide gel.[7]

o Transfer proteins to a nitrocellulose or PVYDF membrane.[7][19]
Immunoblotting:

o Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat
dry milk or 2.5-5% BSA in TBST).[7][20]

[¢]

Incubate the membrane overnight at 4°C with a primary antibody diluted in blocking buffer.
» Primary Antibody Example: anti-H3K18ac (e.g., Millipore 07-354, 1:1000 dilution).[7]

» Loading Control: anti-Histone H3 (e.g., 1:1000 dilution).[9][11]

o

Wash the membrane three times for 5 minutes each with TBST.[20]

[¢]

Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit HRP,
1:5000 dilution) for 1 hour at room temperature.[7]

[¢]

Wash the membrane again as in the previous step.

Detection:
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o Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.[19]

o Visualize the signal using a digital imager or X-ray film. Quantify band intensity using
densitometry software.
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Caption: Western blot experimental workflow.
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This protocol is for analyzing the occupancy of histone marks at specific gene promoters (e.g.,
ABC transporters) in response to I-CBP112.

e Cell Treatment and Cross-linking:

o Culture and treat approximately 1x10"7 to 1x10"8 cells per IP with I-CBP112 (e.g., 10 uM
for 72h).[9][21]

o Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a
final concentration of 1% and incubating for 10-20 minutes at room temperature.[21]

o Quench the reaction by adding glycine to a final concentration of 125-200 mM.
e Cell Lysis and Chromatin Shearing:

Harvest and wash the cells with ice-cold PBS.

[¢]

[e]

Perform cell lysis using a series of lysis buffers to isolate the nuclei.[21]

o

Resuspend the nuclear pellet in a shearing buffer (e.g., RIPA buffer).

[¢]

Shear chromatin to an average size of 200-800 bp using sonication. Verify fragment size
on an agarose gel.[21]

e Immunoprecipitation (IP):
o Pre-clear the chromatin lysate with Protein A/G magnetic beads.[21]
o Set aside a small fraction of the lysate as the "input" control.
o Incubate the remaining lysate overnight at 4°C with a ChlP-grade primary antibody.

» Antibody Examples: anti-H3K27ac, anti-H3K4me3, or Normal Rabbit IgG as a negative
control.[11]

o Add Protein A/G magnetic beads to the antibody-chromatin mixture and incubate for 2-4
hours to capture the immune complexes.[22]
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¢ \Washes and Elution:

o Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-
specific binding.[23]

o Elute the chromatin complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1
M NaHCO3).[23]

e Reverse Cross-linking and DNA Purification:

o Reverse the formaldehyde cross-links by adding NaCl and incubating at 65°C for several
hours to overnight.[23]

o Treat with RNase A and Proteinase K to remove RNA and protein.[23]

o Purify the DNA using phenol-chloroform extraction or a DNA purification Kit.

e Analysis:

o Analyze the enrichment of specific DNA sequences using quantitative PCR (qPCR) with
primers targeting gene promoters of interest (e.g., ABCC1, ABCC10).[10]

This protocol measures the effect of I-CBP112 on cancer cell proliferation and is used to
determine IC50 values for chemotherapeutic agents.

e Cell Seeding:

o Seed cells (e.g., MDA-MB-231) in a 96-well plate at a predetermined optimal density (e.g.,
10,000 cells/well).[11][24]

e Drug Treatment:

o For sensitization experiments, pre-incubate cells with I-CBP112 (e.g., 10 uM) for a period
such as 72 hours.[9][11]

o Following pre-incubation, add serial dilutions of a chemotherapeutic agent (e.g.,
doxorubicin) and incubate for an additional 48 hours.[9][11]
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o Include wells for vehicle control (no drug) and blank control (medium only).

 Viability Measurement (Resazurin-based Assay):

o Add a resazurin-based reagent (like AlamarBlue or CCK-8) to each well (e.g., 10% of the
well volume).[24][25]

o Incubate the plate at 37°C for 1-4 hours, allowing viable cells to convert resazurin to the
fluorescent resorufin.

» Data Acquisition and Analysis:

o Measure the fluorescence or absorbance using a microplate reader (e.g., 570 nm
absorbance for MTT, or ~450 nm for CCK-8 type assays).[24][25]

o Subtract the blank control readings.
o Calculate cell viability as a percentage relative to the vehicle-treated control cells.

o Plot the viability against drug concentration and use a non-linear regression model (e.qg.,
binomial equation) to determine the half-maximal inhibitory concentration (IC50).[9][11]

Conclusion and Future Directions

I-CBP112 is a critical tool for dissecting the function of CBP/p300 in gene regulation. Its unique
mechanism as a bromodomain inhibitor that allosterically activates HAT activity provides a
novel pharmacological approach to modulating histone acetylation.[5] The targeted
enhancement of acetylation at specific sites like H3K18 opens new avenues for therapeutic
intervention, particularly in oncology. The ability of I-CBP112 to sensitize cancer cells to
existing chemotherapeutics and other epigenetic drugs highlights its potential in combinatorial
treatment strategies.[8][9][26]

Future research should focus on fully elucidating the structural basis for the allosteric activation
of the HAT domain and identifying the complete spectrum of genes and non-histone proteins
affected by I-CBP112-mediated acetylation. Understanding the precise contexts in which I-
CBP112 acts as a transcriptional activator versus a repressor will be key to its successful
translation into clinical applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References
aacrjournals.org [aacrjournals.org]
mdpi.com [mdpi.com]

1.
2.

e 3. caymanchem.com [caymanchem.com]
4. selleckchem.com [selleckchem.com]
5.

Modulation of p300/CBP Acetylation of Nucleosomes by Bromodomain Ligand I-CBP112 -
PMC [pmc.ncbi.nlm.nih.gov]

e 6. Modulation of p300/CBP Acetylation of Nucleosomes by Bromodomain Ligand I-CBP112 -
PubMed [pubmed.ncbi.nlm.nih.gov]

o 7.researchgate.net [researchgate.net]
o 8. medchemexpress.com [medchemexpress.com]
e 9. mdpi.com [mdpi.com]

e 10. CBP/p300 Bromodomain Inhibitor-I-CBP112 Declines Transcription of the Key ABC
Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs - PubMed
[pubmed.ncbi.nim.nih.gov]

e 11. researchgate.net [researchgate.net]

e 12.I-CBP 112 | CBP/p300 bromodomain inhibitor | Hello Bio [hellobio.com]

e 13. apexbt.com [apexbt.com]

e 14.1-CBP112 (hydrochloride), Bioactive Small Molecules - Epigenetics [epigenhub.com]
¢ 15. medchemexpress.com [medchemexpress.com]

e 16. Probe I-CBP112 | Chemical Probes Portal [chemicalprobes.org]

e 17. pure.johnshopkins.edu [pure.johnshopkins.edu]

e 18. researchgate.net [researchgate.net]

e 19. spb.dia-m.ru [spb.dia-m.ru]

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b608045?utm_src=pdf-custom-synthesis
https://aacrjournals.org/cancerres/article/75/23/5106/606315/Generation-of-a-Selective-Small-Molecule-Inhibitor
https://www.mdpi.com/1420-3049/29/19/4524
https://www.caymanchem.com/product/36811/i-cbp112
https://www.selleckchem.com/products/i-cbp112.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5007619/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5007619/
https://pubmed.ncbi.nlm.nih.gov/27332697/
https://pubmed.ncbi.nlm.nih.gov/27332697/
https://www.researchgate.net/publication/304331165_Modulation_of_p300CBP_Acetylation_of_Nucleosomes_by_Bromodomain_Ligand_I-CBP112
https://www.medchemexpress.com/I-CBP112.html
https://www.mdpi.com/2072-6694/13/18/4614
https://pubmed.ncbi.nlm.nih.gov/34572840/
https://pubmed.ncbi.nlm.nih.gov/34572840/
https://pubmed.ncbi.nlm.nih.gov/34572840/
https://www.researchgate.net/publication/354603166_CBPp300_Bromodomain_Inhibitor-I-CBP112_Declines_Transcription_of_the_Key_ABC_Transporters_and_Sensitizes_Cancer_Cells_to_Chemotherapy_Drugs
https://hellobio.com/i-cbp-112.html
https://www.apexbt.com/i-cbp-112.html
https://www.epigenhub.com/p/3580/i-cbp112-hydrochloride/
https://www.medchemexpress.com/i-cbp112-hydrochloride.html
https://www.chemicalprobes.org/i-cbp112
https://pure.johnshopkins.edu/en/publications/modulation-of-p300cbp-acetylation-of-nucleosomes-by-bromodomain-l/
https://www.researchgate.net/figure/The-CBP-bromodomain-stimulates-acetylation-of-free-histones-A-and-B-In-vitro-HAT_fig7_260684667
https://spb.dia-m.ru/upload/iblock/2e0/protokoly_hemilyuminescentnogo_vestern_blottinga_thermo.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608045?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
e 21. Cross-linking ChIP-seq protocol | Abcam [abcam.com]

e 22.researchgate.net [researchgate.net]

e 23. encodeproject.org [encodeproject.org]

e 24. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-
biogene.com]

o 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

e 26. Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for
leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [I-CBP112's Role in Histone Acetylation: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608045#i-cbp112-s-role-in-histone-acetylation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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